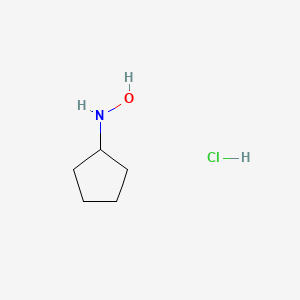

N-cyclopentylhydroxylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentylhydroxylamine hydrochloride is a compound that is related to various hydroxylamine derivatives, which are of interest due to their reactivity and potential applications in synthesizing heterocyclic compounds and other chemical entities. While the provided papers do not directly discuss N-cyclopentylhydroxylamine hydrochloride, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of N-cyclopentylhydroxylamine hydrochloride.

Synthesis Analysis

The synthesis of related hydroxylamine derivatives is well-documented. For instance, O-Cyclopropyl hydroxylamines have been synthesized through a novel and scalable route, demonstrating their practicality as precursors for N-heterocycles . Similarly, the synthesis of optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides has been achieved in good yields . These methods could potentially be adapted for the synthesis of N-cyclopentylhydroxylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be quite complex. For example, the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride has been determined, revealing the conformation of the exocyclic amino groups in the solid state . This information is crucial for understanding the reactivity and potential interactions of N-cyclopentylhydroxylamine hydrochloride.

Chemical Reactions Analysis

Hydroxylamine derivatives are known to undergo various chemical reactions. The reaction between N-alkylhydroxylamines and chiral enoate esters has been studied, showing a cycloaddition-like process that is supported by DFT theoretical calculations . Additionally, reactions of N-(quinazolin-4-yl)amidines with hydroxylamine hydrochloride have led to abnormal cyclization products . These findings suggest that N-cyclopentylhydroxylamine hydrochloride could also participate in similar cycloaddition or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can vary widely. For instance, O-Cyclopropyl hydroxylamines have been found to be bench-stable and serve as practical precursors for the synthesis of N-heterocycles . The conformation of exocyclic amino groups in purines and pyrimidines, as seen in the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride, is relevant to the mechanism of attack by hydroxylamine . These properties are important for predicting the behavior of N-cyclopentylhydroxylamine hydrochloride in various environments and reactions.

科学的研究の応用

Specific Scientific Field

This falls under the field of Nanotechnology .

Comprehensive and Detailed Summary of the Application

“N-cyclopentylhydroxylamine hydrochloride” is used in the synthesis of positively charged, surfactant-free gold nanoparticles (Au NPs). These nanoparticles have diameters ranging between 2-200 nm and are synthesized in water via a seed-mediated growth method .

Methods of Application or Experimental Procedures

The synthesis involves the reduction of gold(III) chloride (AuCl3) by “N-cyclopentylhydroxylamine hydrochloride” in the presence of L-cysteine methyl ester hydrochloride (HSCH2CH(NH2)COOCH3$HCl) as a capping agent . The mercapto group (SH) on the capping ligand has a high affinity for Au, anchoring the cysteine group to the nanoparticles, while the ammonium group (NH3+), formed by the presence of an amine group in slightly acidic media (pH 4.5-5), results in positively charged colloidal nanoparticles .

Summary of the Results or Outcomes Obtained

The positively charged Au NPs could be successfully complexed with small interfering RNA (siRNA). At the cellular level, the uptake of fluorescein siRNA from the charged nanoparticles was comparable to uptake from the commercial carrier INTERFERinTM, implying the potential application of these novel vectors for nucleic acid delivery .

Corrosion Inhibitors

Specific Scientific Field

This falls under the field of Materials Science .

Comprehensive and Detailed Summary of the Application

“N-cyclopentylhydroxylamine hydrochloride” could potentially be used in the design and development of sustainable corrosion inhibitors . These inhibitors are environment-friendly alternatives to traditional toxic chemicals and are used to prevent the corrosion of metals .

Synthesis of Hydrazone-Schiff Bases

Specific Scientific Field

This falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

“N-cyclopentylhydroxylamine hydrochloride” could potentially be used in the synthesis of hydrazone-Schiff bases . These compounds are formed by combining suitable aldehydes with hydrazides .

Methods of Application or Experimental Procedures

The synthesis involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides . The specific role of “N-cyclopentylhydroxylamine hydrochloride” in this process is not detailed in the source .

Production of Hydrochar

Specific Scientific Field

This falls under the field of Renewable Energy .

Comprehensive and Detailed Summary of the Application

“N-cyclopentylhydroxylamine hydrochloride” could potentially be used in the production of hydrochar . Hydrochar is a type of biochar produced from waste renewable biomass through hydrothermal carbonization . It is considered an environmentally friendly replacement for solid hydrocarbon materials such as coal and petroleum coke .

Drug Design and Discovery

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences .

Comprehensive and Detailed Summary of the Application

“N-cyclopentylhydroxylamine hydrochloride” could potentially be used in the design and discovery of new drugs . Nitrogen heterocycles, which “N-cyclopentylhydroxylamine hydrochloride” could potentially form, play a vital role in modern drug design and discovery .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cyclopentylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYAXGCZWFLHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylhydroxylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)